[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate
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Description
Scientific Research Applications
Synthesis and Biological Potential
Synthesis of Heterocyclic Compounds
A study demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, showcasing a method for creating bioactive molecules using the pyrimidine core as a foundation (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Activities
Research on the synthesis of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives starting from naturally occurring visnagin revealed compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities. This highlights the therapeutic potential of structurally diverse pyran derivatives in treating various conditions (El-Sawy et al., 2014).
Adenosine Deaminase Inhibition
A study on pyrazolo[3,4-d]pyrimidin-4-ones identified potent inhibitors of adenosine deaminase, a key enzyme involved in purine metabolism. These inhibitors showed promise in attenuating bowel inflammation in experimental models, suggesting potential applications in inflammatory diseases (La Motta et al., 2009).
Crystal Structure Analysis
The crystal structure of a sulfonylurea herbicide was analyzed, providing insights into the molecular architecture and interactions of similar pyrimidine derivatives. Such studies are crucial for understanding the physicochemical properties and biological interactions of these compounds (Jeon et al., 2015).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against the MCF-7 human breast adenocarcinoma cell line showed that almost all tested compounds exhibited antitumor activity. This research underscores the potential of these derivatives in cancer therapy (Abdellatif et al., 2014).
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-24-15-5-4-12(8-16(15)25-2)18(23)27-17-10-26-13(9-14(17)22)11-28-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGLBPJRFOVPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate |
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